molecular formula C7H14ClNO3 B576103 (2R,4S)-METHYL 4-HYDROXYPIPERIDINE-2-CARBOXYLATE HYDROCHLORIDE CAS No. 175671-44-0

(2R,4S)-METHYL 4-HYDROXYPIPERIDINE-2-CARBOXYLATE HYDROCHLORIDE

Cat. No.: B576103
CAS No.: 175671-44-0
M. Wt: 195.643
InChI Key: ZZQYALUPYHIFSA-RIHPBJNCSA-N
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Description

(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of Functional Groups: The hydroxyl and carboxylate groups are introduced through functionalization reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactions and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications .

Scientific Research Applications

(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    4-Hydroxypiperidine: A derivative with a hydroxyl group at the 4-position.

    Methyl 4-hydroxypiperidine-2-carboxylate: A similar compound without the hydrochloride salt.

Uniqueness

(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672337
Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175671-44-0
Record name 2-Piperidinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1), (2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175671-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride
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